molecular formula C20H13NO5S B2568028 (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzenesulfonate CAS No. 896849-06-2

(Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzenesulfonate

Cat. No.: B2568028
CAS No.: 896849-06-2
M. Wt: 379.39
InChI Key: LFGAPLNFTVAYMR-UNOMPAQXSA-N
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Description

(Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzenesulfonate is a chemical compound supplied for research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. Compounds based on the 3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran scaffold are of significant interest in medicinal chemistry, particularly in the development of novel cancer therapeutics . Specifically, this chemical scaffold is featured in patented research for the targeted degradation of BRD9 (Bromodomain-containing protein 9), a protein implicated in various disease pathways . The (Z)-isomer configuration is critical for its biological activity and interaction with molecular targets. By serving as a key ligand or "warhead," this compound can be utilized in the design and synthesis of Proteolysis-Targeting Chimeras (PROTACs), which are bifunctional molecules that recruit cellular machinery to selectively degrade target proteins . Researchers can employ this benzenesulfonate derivative as a versatile building block to probe BRD9 biology and develop potential therapeutic strategies for cancers and other diseases. Its high purity and well-defined structure make it an essential tool for chemical biologists and drug discovery scientists working in the field of targeted protein degradation.

Properties

IUPAC Name

[(2Z)-3-oxo-2-(pyridin-4-ylmethylidene)-1-benzofuran-6-yl] benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13NO5S/c22-20-17-7-6-15(26-27(23,24)16-4-2-1-3-5-16)13-18(17)25-19(20)12-14-8-10-21-11-9-14/h1-13H/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFGAPLNFTVAYMR-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=NC=C4)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=NC=C4)/O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzenesulfonate typically involves a multi-step process. One common approach is the condensation of 3-oxo-2,3-dihydrobenzofuran with pyridine-4-carbaldehyde under basic conditions to form the pyridinylmethylene intermediate. This intermediate is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

    Substitution: The benzenesulfonate group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C16H15NO4S
Molecular Weight: 315.36 g/mol
IUPAC Name: (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzenesulfonate

The compound features a benzofuran core with a pyridine moiety and a sulfonate group, which contribute to its diverse biological activities.

Research indicates that this compound exhibits several biological activities that could be harnessed for therapeutic purposes:

1. Antioxidant Activity
Compounds with similar structures have demonstrated significant antioxidant properties. The presence of the benzofuran and pyridine rings may enhance the ability to scavenge free radicals, thus preventing oxidative stress-related diseases.

2. Antitumor Potential
Preliminary studies suggest that (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzenesulfonate may possess antitumor properties. Mechanisms of action may include:

  • Induction of Apoptosis: The compound may trigger programmed cell death in cancer cells.
  • Cell Cycle Arrest: It has been observed to inhibit the proliferation of cancer cells by interfering with cell cycle progression.

3. Anti-inflammatory Effects
The compound may also modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation. Similar derivatives have shown efficacy in reducing inflammatory markers in various studies.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzenesulfonate:

StudyFocusFindings
GSK-3β Inhibition Study Targeting glycogen synthase kinase 3βCertain derivatives exhibited potent inhibitory effects relevant for Alzheimer's disease and cancer therapy.
Antibacterial Activity Evaluation Testing against various pathogensSome derivatives showed comparable or superior antibacterial activity compared to standard drugs.
Antitumor Activity Assessment In vitro studies on cancer cell linesIndicated potential for inhibiting tumor growth through apoptosis induction and cell cycle arrest mechanisms.

Data Table: Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological Activity
1. Benzofuran Derivatives Benzofuran coreAntioxidant, anti-inflammatory
2. Pyridine Derivatives Pyridine ring structureAntitumor, neuroprotective
3. Sulfonated Compounds Sulfonate group attachedAntibacterial, antifungal

Mechanism of Action

The mechanism of action of (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzenesulfonate involves its interaction with specific molecular targets. The pyridinylmethylene group can participate in π-π stacking interactions with aromatic residues in proteins, while the benzenesulfonate group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

(Z)-6-((2,6-Dichlorobenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one (5b)

  • Structural Difference : Replaces the benzenesulfonate group with a 2,6-dichlorobenzyloxy substituent.
  • Activity : Exhibits potent in vitro anti-proliferative activity against PC-3 prostate cancer cells (IC₅₀ < 100 nM) and T-ALL leukemia models. It induces microtubule depolymerization by binding to the colchicine site on tubulin .
  • Pharmacokinetics : Demonstrated in vivo efficacy in zebrafish T-ALL models at 10 mg/kg without weight loss in mice .

However, the absence of chlorine atoms could reduce binding affinity to hydrophobic pockets in tubulin.

Quinoline-Substituted Aurones (B1 and B2)

(Z)-3-oxo-2-(quinolin-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl triacetate (B1)

  • Structural Difference: Features a quinoline substituent (vs. pyridine) and a triacetylated sugar moiety.
  • Pharmacokinetics : The acetylated sugar may facilitate passive diffusion but requires metabolic activation for therapeutic effects .

Comparison Insight: The pyridinyl group in the target compound offers simpler metabolic processing compared to B1’s quinoline, which may improve pharmacokinetic predictability. The benzenesulfonate group also avoids the need for enzymatic deacetylation required by B1’s sugar moiety.

Benzenesulfonate-Containing Bis-heterocycles

Bis-benzimidazole sulfonamides

  • Structural Difference : Symmetrical bis-benzimidazole cores linked via sulfonamide groups.
  • Their mechanism likely differs from aurones, as they lack the α,β-unsaturated ketone critical for tubulin binding .
  • Solubility : Sulfonamide linkages enhance solubility but reduce membrane permeability compared to aurones .

Comparison Insight: The target compound’s aurone scaffold enables colchicine-site targeting, whereas bis-benzimidazole sulfonamides may act through non-tubulin mechanisms.

Benzoate Ester Analogs

[(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] 2,6-dimethoxybenzoate

  • Structural Difference : Substitutes benzenesulfonate with a 2,6-dimethoxybenzoate ester.

Comparison Insight : The target compound’s benzenesulfonate group offers stronger electron-withdrawing effects, which may enhance binding to tubulin compared to methoxy-substituted analogs.

Comparative Data Table

Compound Substituent (C6) Core Structure IC₅₀ (PC-3 Cells) Tubulin Binding In Vivo Efficacy
Target Compound Benzenesulfonate Aurone Not reported Predicted Not tested
(Z)-5b 2,6-Dichlorobenzyloxy Aurone <100 nM Confirmed Yes (zebrafish)
B1 (Quinoline analog) Triacetylated sugar Aurone N/A Unlikely No data
Bis-benzimidazole sulfonamides Sulfonamide Bis-benzimidazole N/A No No data
2,6-Dimethoxybenzoate analog 2,6-Dimethoxybenzoate Aurone N/A Unlikely No data

Research Implications

The target compound’s benzenesulfonate group positions it as a promising candidate for optimizing solubility and tubulin-binding efficiency. However, further studies are required to validate its in vitro potency and in vivo safety profile, particularly in comparison to 5b’s proven efficacy . Structural modifications, such as hybridizing the benzenesulfonate group with halogen atoms, could reconcile solubility and binding affinity challenges.

Biological Activity

Molecular Formula

  • Chemical Formula: C18_{18}H17_{17}N1_{1}O5_{5}S
  • Molecular Weight: 357.39 g/mol

Structural Features

The compound features a benzofuran moiety, which is known for its diverse biological activities. The presence of a pyridine ring and a benzenesulfonate group may contribute to its pharmacological properties.

Anticancer Properties

Recent studies have indicated that compounds similar to (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzenesulfonate exhibit significant antiproliferative activity against various cancer cell lines. For instance, research on related pyridine derivatives has shown promising results against breast and colon cancer cell lines, suggesting that the structural features of these compounds play a crucial role in their effectiveness .

Table 1: Antiproliferative Activity of Related Compounds

Compound NameCancer Cell LineIC50 (µM)
2-(pyridine-3-yl)-7-(4-trifluoromethylphenyl)Breast5.6
1,2,4-triazolo[1,5-a][1,3,5]triazinesColon4.3
(Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yLungTBD

The proposed mechanism of action for the biological activity of this compound involves the inhibition of specific signaling pathways associated with cell proliferation and survival. Similar compounds have been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins .

Antimicrobial Activity

In addition to anticancer properties, some studies suggest that compounds with similar structures may possess antimicrobial activities. Research indicates that benzofuran derivatives can inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways .

Case Study 1: Anticancer Efficacy

In a study conducted on a series of pyridine-based derivatives, one compound demonstrated an IC50 value of 3.5 µM against MCF-7 breast cancer cells. The study highlighted the importance of substituents on the pyridine ring in enhancing biological activity .

Case Study 2: Antimicrobial Screening

A screening of various benzofuran derivatives showed that those containing sulfonate groups exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the inhibition of bacterial cell wall synthesis .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzenesulfonate with high stereochemical purity?

  • Methodological Answer : Synthesis typically involves a nucleophilic substitution or condensation reaction. For example, the benzenesulfonate group can be introduced via reaction of the parent benzofuranol derivative with benzenesulfonyl chloride under basic conditions (e.g., NaH in THF at 0°C, as seen in benzofuran sulfonate syntheses) . To ensure stereochemical purity (Z-configuration), reaction conditions like temperature control (<40°C) and anhydrous solvents are critical. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and validation by HPLC (C18 column, acetonitrile/water mobile phase) are recommended .

Q. How is the Z-configuration of the pyridinylmethylene group confirmed experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for confirming stereochemistry. For structurally related benzenesulfonate derivatives, single-crystal X-ray diffraction has resolved bond angles and dihedral angles between the pyridine ring and benzofuran core, unambiguously confirming the Z-configuration . Complementary techniques include NOESY NMR to detect spatial proximity of protons on the pyridine and benzofuran rings, with characteristic cross-peaks at δ 7.2–8.1 ppm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting point, stability) of this compound across studies?

  • Methodological Answer : Discrepancies often arise from differences in sample purity or analytical methods. For example, melting point variations (e.g., 287.5–293.5°C in some sulfonates ) can be addressed using differential scanning calorimetry (DSC) with controlled heating rates (5°C/min under nitrogen). Stability studies should employ accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC-UV monitoring at λ = 254 nm to track decomposition products .

Q. What experimental strategies are recommended to study the hydrolytic stability of the benzenesulfonate ester under physiological conditions?

  • Methodological Answer : Conduct pH-dependent hydrolysis assays in buffers (pH 1.2, 4.5, 7.4) at 37°C. Monitor degradation via LC-MS/MS, focusing on the parent ion ([M+H]+ m/z ~493) and hydrolysis products (e.g., free benzofuranol). Pseudo-first-order kinetics can be modeled using the Arrhenius equation to predict shelf-life . For mechanistic insights, isotopically labeled water (H218O) can trace oxygen incorporation into hydrolyzed products .

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

  • Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-31G* basis set) can predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Molecular docking (AutoDock Vina) against target proteins (e.g., HDAC enzymes ) identifies critical interactions (e.g., sulfonate group binding to Zn²+ in active sites). MD simulations (GROMACS) over 100 ns assess binding stability under physiological conditions .

Q. What in vitro assays are suitable for evaluating the compound’s potential as a histone deacetylase (HDAC) inhibitor?

  • Methodological Answer : Use fluorometric HDAC activity assays (e.g., BML-AK511, Enzo Life Sciences) with HeLa cell nuclear extracts. Measure IC50 values via dose-response curves (0.1–100 μM) and validate selectivity against class I/II HDAC isoforms using recombinant enzymes. Confirm cellular activity via Western blot (acetylated histone H3/H4) in treated cancer cell lines (e.g., MCF-7) .

Data Contradiction Analysis Example

Issue : Conflicting reports on solubility in polar aprotic solvents.
Resolution :

  • Step 1 : Re-evaluate purity via elemental analysis (%C, %H, %N) and compare with theoretical values (e.g., C23H17ClO7S ).
  • Step 2 : Use Hansen solubility parameters (HSPiP software) to predict solubility in DMSO vs. DMF. Experimental validation via saturation shake-flask method (24 hr agitation, 25°C) with quantification by UV-vis at λmax .

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